11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound belongs to the class of diazatricyclic alkaloids, characterized by a rigid tricyclic scaffold with fused nitrogen-containing rings. The core structure, 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one, is functionalized at position 11 with a 5-nitrofuran-2-carbonyl group. The nitrofuran moiety is notable for its electron-withdrawing nitro group, which may enhance binding interactions in biological systems, particularly in redox-sensitive environments .
Properties
IUPAC Name |
11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c20-14-3-1-2-12-11-6-10(8-18(12)14)7-17(9-11)16(21)13-4-5-15(24-13)19(22)23/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWZROAMHFGWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps. One common synthetic route includes the reaction of 5-nitrofuran-2-carboxylic acid with appropriate amines under controlled conditions to form the desired product. The reaction typically requires the use of catalysts and solvents to facilitate the process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antibacterial and antiprotozoal properties make it a valuable tool in studying microbial resistance and developing new antimicrobial agents.
Medicine: Its potential therapeutic effects are being explored in the treatment of bacterial infections and parasitic diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves the interaction with specific molecular targets. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that cause DNA damage and cell death. This compound targets bacterial enzymes and pathways, disrupting essential cellular processes and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their reported activities:
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The nitrofuran group in the target compound may confer redox-dependent activation, a mechanism observed in nitrofuran-containing antibiotics like nitrofurantoin .
- Sulfonyl and sulfonamide derivatives (e.g., Compound 7 and ZINC8297940) exhibit enhanced solubility and protein-binding capacity, critical for viral protein inhibition .
- Alkyl chains (e.g., propylsulfonyl in ZINC8297940) improve membrane permeability, as evidenced by its TNF-α inhibitory activity .
Stereochemical Considerations :
- The (1R,9R) and (1S,9S) stereoisomers (e.g., in Compound 7 and methylcytisine) show distinct binding affinities. For instance, the (1R,9R) configuration in Compound 7 optimizes interactions with the SARS-CoV-2 spike protein’s receptor-binding domain .
Pharmacokinetic Profiles :
- Cytisine derivatives exhibit rapid absorption and renal excretion (t₁/₂: 4–8 hours), whereas bulkier analogs like Densazalin show prolonged retention due to lipophilic substituents .
Research Findings and Limitations
- Antiviral Potential: Compound 7’s computational docking scores (−9.2 kcal/mol) suggest strong binding to ACE2, but in vitro validation is pending .
- Cytotoxicity : Densazalin’s moderate IC₅₀ values (15–18 µM) indicate selectivity gaps compared to clinical chemotherapeutics (e.g., doxorubicin, IC₅₀: 0.1–1 µM) .
- Immunomodulation: ZINC8297940’s TNF-α inhibition was validated via molecular dynamics (RMSD < 2 Å), but its specificity over other cytokines remains unstudied .
Biological Activity
The compound 11-(5-nitrofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₈N₄O₃
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing nitrofuran moieties exhibit significant antimicrobial properties. The nitrofuran group is known for its ability to interfere with bacterial DNA synthesis and function.
-
Antibacterial Properties :
- A study on 5-nitrofuran-tagged heterocycles showed promising activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae, suggesting that similar derivatives may exhibit comparable efficacy .
- Minimum Inhibitory Concentration (MIC) values reported for certain nitrofuran derivatives were as low as 0.06 µg/mL against Enterococcus faecalis and Staphylococcus aureus, indicating potent antibacterial action .
-
Antifungal Activity :
- Some derivatives of nitrofuran compounds have demonstrated antifungal properties against Candida species, which could be extrapolated to assess the activity of the target compound in future studies.
The proposed mechanism of action for compounds with nitrofuran structures generally involves:
- DNA Interaction : The nitro group is believed to participate in redox reactions leading to the formation of reactive intermediates that damage bacterial DNA.
- Enzymatic Inhibition : These compounds may inhibit key enzymes involved in nucleic acid synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the furan ring and the diazatricyclo structure can significantly alter their biological profiles.
| Modification | Effect on Activity |
|---|---|
| Introduction of electron-withdrawing groups (e.g., nitro) | Increased antibacterial potency |
| Alteration of carbonyl positioning | Changes in solubility and bioavailability |
| Variation in side chains | Enhanced interaction with target enzymes |
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Nitro-Heteroaromatic Antimicrobials :
- In Silico Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
